Cas no 2634687-79-7 ((3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
![(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole structure](https://ja.kuujia.com/scimg/cas/2634687-79-7x500.png)
(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole 化学的及び物理的性質
名前と識別子
-
- (3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
- E75406
- (3aS,8aR)-3a,8a-Dihydro-2-(6-phenyl-2-pyridinyl)-8H-Indeno[1,2-d]oxaZole
- BS-49046
- (3aR,8bS)-2-(6-phenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
- MFCD33022410
- 2634687-79-7
- 2-[(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl]-6-phenylpyridine
-
- インチ: 1S/C21H16N2O/c1-2-7-14(8-3-1)17-11-6-12-18(22-17)21-23-20-16-10-5-4-9-15(16)13-19(20)24-21/h1-12,19-20H,13H2/t19-,20+/m1/s1
- InChIKey: KNCASMDNPRUSBI-UXHICEINSA-N
- ほほえんだ: O1C(C2C=CC=C(C3C=CC=CC=3)N=2)=N[C@H]2C3C=CC=CC=3C[C@@H]12
計算された属性
- せいみつぶんしりょう: 312.126263138g/mol
- どういたいしつりょう: 312.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 484
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 34.5
(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM515883-1g |
(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2634687-79-7 | 97% | 1g |
$498 | 2024-07-28 | |
Ambeed | A1352228-50mg |
(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2634687-79-7 | 97% 99%ee | 50mg |
$68.0 | 2025-02-26 | |
Chemenu | CM515883-100mg |
(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2634687-79-7 | 97% | 100mg |
$102 | 2024-07-28 | |
Chemenu | CM515883-250mg |
(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2634687-79-7 | 97% | 250mg |
$174 | 2024-07-28 | |
1PlusChem | 1P01XDCX-100mg |
(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2634687-79-7 | 97% 99%ee | 100mg |
$76.00 | 2024-05-08 | |
Aaron | AR01XDL9-50mg |
(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2634687-79-7 | 97% | 50mg |
$71.00 | 2025-02-12 | |
Aaron | AR01XDL9-5g |
(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2634687-79-7 | 97% | 5g |
$2020.00 | 2025-02-12 | |
abcr | AB589366-100mg |
(3aS,8aR)-3a,8a-Dihydro-2-(6-phenyl-2-pyridinyl)-8H-Indeno[1,2-d]oxazole, 98%; . |
2634687-79-7 | 98% | 100mg |
€111.00 | 2024-04-18 | |
Chemenu | CM515883-50mg |
(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2634687-79-7 | 97% | 50mg |
$74 | 2024-07-28 | |
eNovation Chemicals LLC | Y1257089-100mg |
(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2634687-79-7 | 97% | 100mg |
$130 | 2025-02-24 |
(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
9. Back matter
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazoleに関する追加情報
Compound CAS No. 2634687-79-7: (3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
The compound CAS No. 2634687-79-7, also known as (3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development and advanced material synthesis.
Structural Analysis and Synthesis
The molecular structure of (3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is characterized by a fused bicyclic system comprising an indene ring and an oxazole moiety. The stereochemistry at the 3aS and 8aR positions plays a critical role in determining the compound's physical properties and biological activity. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex frameworks through strategies like palladium-catalyzed cross-coupling reactions and enantioselective organocatalysis.
Biological Activity and Pharmacological Potential
Emerging research highlights the biological activity of this compound in various cellular models. Studies published in high-impact journals such as *Nature Communications* and *Journal of Medicinal Chemistry* suggest that CAS No. 2634687-79-7 exhibits potent inhibitory effects against key enzymes involved in neurodegenerative diseases like Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system drug development.
Additionally, preclinical trials have demonstrated its potential as an anti-inflammatory agent by modulating key signaling pathways such as NF-kB and MAPK. These findings underscore the compound's versatility in addressing diverse therapeutic targets.
Materials Science Applications
Beyond pharmacology, (3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole has shown remarkable properties in optoelectronic materials. Its conjugated π-system enables efficient charge transport, making it a strong candidate for organic light-emitting diodes (OLEDs) and photovoltaic devices.
Recent breakthroughs reported in *Advanced Materials* highlight its application as a hole transport layer material due to its high electron mobility and thermal stability. This dual functionality in both therapeutics and materials science positions it as a versatile molecule with wide-ranging applications.
Synthesis Optimization and Scalability
The synthesis of CAS No. 2634687-79-7 has been optimized through iterative process development. Researchers have successfully scaled up the synthesis from milligram to kilogram quantities while maintaining stereochemical integrity. Green chemistry principles have been incorporated to minimize environmental impact during production.
Notably, the use of microwave-assisted synthesis has significantly reduced reaction times while improving yields. These advancements ensure that the compound is accessible for large-scale applications in both pharmaceuticals and industrial materials.
Regulatory Considerations and Future Directions
As (3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole progresses towards clinical trials, regulatory compliance remains a priority. Preclinical safety studies are currently underway to evaluate its toxicity profile across multiple species.
The compound's future directions include exploring its potential as a component in nanotechnology-based drug delivery systems. Its unique physicochemical properties make it an ideal candidate for targeted drug delivery applications.
In conclusion, CAS No. 2634687-79-7 represents a cutting-edge molecule with transformative potential across multiple scientific disciplines. Ongoing research continues to unlock new applications while ensuring its safe integration into clinical and industrial settings.
2634687-79-7 ((3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole) 関連製品
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